CGP 12177 hydrochloride

Description

Propriétés

IUPAC Name |

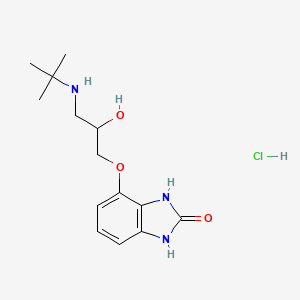

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVFCYCTITZLSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474681 |

Source

|

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID46500487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64208-32-8 |

Source

|

| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Structure of CGP 12177 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 12177 hydrochloride is a valuable pharmacological tool for studying the β-adrenergic receptor system. It is a hydrophilic β-adrenergic receptor ligand known for its distinct pharmacological profile, acting as a high-affinity antagonist at β1 and β2-adrenergic receptors while exhibiting partial agonist activity at the β3-adrenergic receptor.[1][2][3] This unique selectivity makes it an essential compound for differentiating β-adrenergic receptor subtypes and investigating their downstream signaling pathways. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with this compound.

Chemical Properties and Structure of this compound

This compound is a synthetic compound belonging to the aryloxypropanolamine class of β-blockers. Its chemical structure and properties are well-defined, making it a reliable agent for in vitro and in vivo studies.

| Property | Value | Reference |

| IUPAC Name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride | [2] |

| Alternate Names | (R)-4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride; (±)-CGP 12177 hydrochloride | [1][4] |

| CAS Number | 64208-32-8 | [1][2][4] |

| Molecular Formula | C14H21N3O3·HCl | [1][2] |

| Molecular Weight | 315.8 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water to 50 mM | [1][2][3] |

| Canonical SMILES | CC(C)(C)NC--INVALID-LINK--O.Cl | [1] |

| InChI Key | YQVFCYCTITZLSX-UHFFFAOYSA-N | [3] |

Pharmacological Profile

This compound's pharmacological activity is characterized by its high affinity and selectivity for β-adrenergic receptors. It is a potent antagonist of β1 and β2 subtypes and a partial agonist of the β3 subtype.[1][2][3]

| Parameter | Value | Receptor Subtype | Reference |

| Ki | 0.9 nM | β1 | [1][2][3][4] |

| Ki | 4 nM | β2 | [1][2][3][4] |

| Ki | 88 nM | β3 | [1][2][3][4] |

| pKi | 5.22 | α1 (displacement of [3H]prazosin) | [4] |

| log KD (3H-CGP 12177) | -9.84 ± 0.06 | Human β2 | |

| log EC50 (cAMP accumulation) | -8.90 ± 0.06 | Human β2 | |

| log EC50 (CRE-mediated transcription) | -9.66 ± 0.04 | Human β2 |

Key Experimental Methodologies

The characterization of this compound's interaction with β-adrenergic receptors involves several key in vitro assays. The following are detailed protocols for these experiments.

Radioligand Binding Assay using [3H]-CGP 12177

This assay is used to determine the affinity (Kd) and density (Bmax) of β-adrenergic receptors in a given cell or tissue preparation.

Materials:

-

Cells or tissue membranes expressing β-adrenergic receptors

-

[3H]-CGP 12177 (radioligand)

-

Unlabeled CGP 12177 or another high-affinity β-adrenergic antagonist (e.g., propranolol) for determining non-specific binding

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation (if applicable):

-

Homogenize cells or tissue in cold lysis buffer.

-

Centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg protein)

-

Binding buffer

-

For total binding wells: Add buffer.

-

For non-specific binding wells: Add a high concentration of unlabeled antagonist (e.g., 10 µM propranolol).

-

Add increasing concentrations of [3H]-CGP 12177.

-

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of [3H]-CGP 12177 concentration.

-

Determine Kd and Bmax values by non-linear regression analysis using a one-site binding model.

-

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon activation of Gs-coupled receptors like the β-adrenergic receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this measurement.

Materials:

-

Cells expressing the β-adrenergic receptor of interest

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

This compound and other test compounds

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Detach cells and resuspend in stimulation buffer to the optimized cell density.

-

-

Assay Setup:

-

Dispense cells into the wells of a 384-well plate.

-

Add test compounds (agonists or antagonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Convert the ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.

-

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the cAMP response element (CRE), which is activated downstream of cAMP and Protein Kinase A (PKA).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium

-

CRE-luciferase reporter vector

-

Vector for constitutive expression of a control reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound and other test compounds

-

Luciferase assay reagent (e.g., Dual-Glo®)

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the CRE-luciferase reporter vector and the control reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to recover overnight.

-

-

Compound Treatment:

-

Replace the medium with serum-free medium containing the test compounds at various concentrations.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well.

-

Incubate for 10-15 minutes at room temperature.

-

-

Measurement:

-

Measure the luminescence of the firefly (CRE-driven) and Renilla (control) luciferases sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration to determine EC50 or IC50 values.

-

References

- 1. β-adrenergic receptor signaling mediated by β-arrestins and its potential role in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. columbia.edu [columbia.edu]

- 4. Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Mechanism of Action of CGP 12177 Hydrochloride on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 12177 hydrochloride is a hydrophilic β-adrenergic receptor (β-AR) ligand that has become an invaluable tool in the pharmacological characterization of this important receptor family. Initially identified as a high-affinity, non-selective antagonist for β1- and β2-adrenergic receptors, subsequent research has revealed a more complex and nuanced mechanism of action. This guide provides a comprehensive overview of the interaction of CGP 12177 with β-adrenergic receptor subtypes, its effects on downstream signaling pathways, and detailed methodologies for its study.

Core Mechanism of Action: A Tale of Two Affinities

The defining characteristic of CGP 12177 is its dualistic nature, acting as a potent antagonist at the canonical catecholamine binding site of β1- and β2-adrenoceptors while exhibiting partial agonist activity, particularly at the β3-adrenoceptor and a proposed secondary, low-affinity site on the β1-adrenoceptor.[1][2][3] This unique pharmacological profile makes it a critical compound for dissecting the intricate signaling mechanisms of β-adrenergic receptors.

Interaction with β1-Adrenergic Receptors

At low nanomolar concentrations, CGP 12177 acts as a competitive antagonist at the human β1-adrenoceptor, inhibiting the effects of classical agonists like isoprenaline.[1] However, at higher concentrations, it displays partial agonist activity, stimulating downstream signaling pathways such as cAMP accumulation and cAMP response element (CRE)-mediated gene transcription.[1][3] This has led to the hypothesis of a second, low-affinity binding site or an alternative active conformation of the β1-adrenoceptor that is insensitive to classical antagonists but can be activated by CGP 12177.[1][3][4]

Interaction with β2-Adrenergic Receptors

Similar to its action on β1-receptors, CGP 12177 is a high-affinity partial agonist at the human β2-adrenoceptor.[1][5] It potently stimulates both cyclic AMP (cAMP) accumulation and CRE-mediated gene transcription.[1][5] The agonist effects of CGP 12177 at the β2-adrenoceptor can be blocked by the β2-selective antagonist ICI 118551.[1][5] Interestingly, despite being a small hydrophilic molecule, CGP 12177 exhibits slow dissociation from the human β2-adrenoceptor.[1][5] Unlike full agonists, CGP 12177 does not appear to stimulate significant β2-adrenoceptor internalization.[1][2][5]

Interaction with β3-Adrenergic Receptors

CGP 12177 is recognized as a partial agonist at the β3-adrenoceptor.[2][6] Its affinity for the β3-adrenoceptor is lower than for the β1 and β2 subtypes.[2][6] This property has been utilized to study the function of atypical β-adrenergic receptors in various tissues, including brown adipose tissue.[1][7]

Quantitative Data Summary

The binding affinities and functional potencies of this compound at the different β-adrenergic receptor subtypes are summarized below. These values have been compiled from various studies and may vary depending on the experimental conditions and cell systems used.

Table 1: Binding Affinities (Ki) of CGP 12177 for Human β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β1 | 0.9 | [2][6] |

| β2 | 4 | [2][6] |

| β3 | 88 | [2][6] |

Table 2: Functional Activity of CGP 12177 at Human β-Adrenergic Receptors

| Receptor Subtype | Functional Assay | Parameter | Value | Reference |

| β1 | Isoprenaline-induced cAMP accumulation | KD (nM) | 2 | [1] |

| β1 | cAMP accumulation (partial agonist) | EC50 (nM) | 12-15 | [1] |

| β2 | ³H-cAMP accumulation | log EC50 | -8.90 ± 0.06 | [1] |

| β2 | CRE-mediated gene transcription | log EC50 | -9.66 ± 0.04 | [1][5] |

| β2 | Antagonism of Salbutamol-induced cAMP response | log KD | -9.57 ± 0.15 | [1][5] |

| β2 | Antagonism of Salbutamol-induced gene transcription | log KD | -10.04 ± 0.096 | [1][5] |

| β2 | ³H-CGP 12177 whole-cell binding | log KD | -9.84 ± 0.06 | [1][5] |

Signaling Pathways

The interaction of CGP 12177 with β-adrenergic receptors modulates the canonical Gs-protein/adenylyl cyclase/cAMP signaling cascade.

Caption: Canonical β-AR Gs signaling pathway activated by CGP 12177.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental to determining the affinity of ligands like CGP 12177 for their receptors.[8][9]

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand or the inhibition constant (Ki) of an unlabeled competitor.

Materials:

-

Cell membranes or whole cells expressing the β-adrenergic receptor of interest.

-

Radioligand (e.g., [³H]-CGP 12177).

-

Unlabeled competitor (e.g., CGP 12177, isoprenaline, propranolol).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Incubation:

-

In a 96-well plate, combine the cell membrane preparation (3-20 µg protein) or whole cells, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor.[10]

-

For saturation binding, use increasing concentrations of the radioligand.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist, e.g., 1-10 µM propranolol).[11]

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

-

-

Filtration:

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Bmax (receptor density) and Kd.

-

For competition experiments, plot the percentage of specific binding versus the log concentration of the competitor and fit the data to a one-site or two-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

References

- 1. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Pharmacology of CGP 12177: A Technical Guide to its β3-Agonist and β1/β2-Antagonist Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 12177 is a fascinating pharmacological tool compound renowned for its unique dualistic activity on the beta-adrenergic receptor system. It acts as a partial agonist at the β3-adrenoceptor while simultaneously serving as an antagonist at the β1- and β2-adrenoceptors. This distinct profile makes CGP 12177 an invaluable ligand for dissecting the physiological and pathological roles of individual β-adrenoceptor subtypes. This technical guide provides an in-depth overview of the pharmacological properties of CGP 12177, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Data Presentation: Quantitative Pharmacological Profile

The following tables summarize the binding affinities and functional potencies of CGP 12177 at the human β1, β2, and β3-adrenoceptors.

Table 1: Binding Affinity of CGP 12177 for Human β-Adrenoceptors

| Receptor Subtype | Ki (nM) | Reference |

| β1 | 0.9 | |

| β2 | 4 | |

| β3 | 88 |

Table 2: Functional Activity of CGP 12177 at Human β-Adrenoceptors

| Receptor Subtype & Assay | Parameter | Value | Reference |

| β2 - cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [1] |

| β2 - CRE-mediated Reporter Gene Transcription | log EC50 | -9.66 ± 0.04 | [1] |

Experimental Protocols

Radioligand Binding Assay for Determination of Ki Values

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of CGP 12177 for β-adrenoceptor subtypes.

1. Membrane Preparation:

-

Tissues or cells expressing the target β-adrenoceptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes differential centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the Bradford assay.[2]

2. Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled CGP 12177 are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., 100 nM ICI 118551).[1]

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to reach equilibrium.[1]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of CGP 12177 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes a method to assess the functional agonist or antagonist activity of CGP 12177 by measuring its effect on adenylyl cyclase activity.

1. Membrane Preparation:

-

Prepare cell membranes from cells expressing the β-adrenoceptor subtype of interest as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

Incubate the cell membranes with varying concentrations of CGP 12177 in an assay buffer containing ATP (the substrate for adenylyl cyclase) and other necessary cofactors (e.g., MgCl2).

-

To assess antagonistic activity, membranes are co-incubated with a known β-agonist (e.g., isoproterenol) and varying concentrations of CGP 12177.

-

The reaction is initiated by the addition of the membranes and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

3. cAMP Quantification:

-

The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or capillary electrophoresis.[3]

4. Data Analysis:

-

For agonist activity, the concentration of CGP 12177 that produces 50% of the maximal response (EC50) is determined.

-

For antagonist activity, the concentration of CGP 12177 that inhibits 50% of the agonist-induced response is used to calculate the antagonist dissociation constant (Kb).

Signaling Pathways and Mechanisms of Action

β3-Adrenoceptor Agonism

CGP 12177 acts as a partial agonist at the β3-adrenoceptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The β3-adrenoceptor is known to couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins.

Caption: β3-Adrenoceptor signaling pathway activated by CGP 12177.

β1/β2-Adrenoceptor Antagonism

At β1 and β2-adrenoceptors, CGP 12177 acts as an antagonist. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from binding and activating the receptor, thus blocking their downstream effects.

Caption: Antagonistic action of CGP 12177 at β1/β2-adrenoceptors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the pharmacological profile of a compound like CGP 12177.

Caption: General experimental workflow for pharmacological profiling.

Conclusion

CGP 12177 exhibits a complex but well-defined pharmacological profile, characterized by its partial agonism at β3-adrenoceptors and antagonism at β1- and β2-adrenoceptors. This dual activity, supported by the quantitative data and mechanistic insights presented in this guide, solidifies its role as a critical tool for adrenergic receptor research. The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of modulating the β-adrenergic system.

References

In Vitro Characterization of CGP 12177 Hydrochloride Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CGP 12177 hydrochloride, a key ligand used in the study of β-adrenergic receptors (β-ARs). CGP 12177 is notable for its hydrophilic nature, which makes it particularly suitable for labeling cell surface receptors with minimal non-specific binding to intact cells.[1][2] It acts as a partial agonist at β3-ARs and an antagonist at β1- and β2-ARs.[3] This document details its binding affinities, experimental protocols for its use in radioligand binding assays, and the associated signaling pathways.

Quantitative Binding Affinity and Functional Data

The binding affinity and functional potency of this compound have been characterized across various β-adrenergic receptor subtypes. The following tables summarize key quantitative data from in vitro studies.

Table 1: Binding Affinity of CGP 12177 for β-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | Ki (nM) | KD (nM) | log KD | BMAX (fmol/mg protein) | Reference |

| β1-AR | CGP 12177 | - | 0.9 | - | - | - | [3] |

| β2-AR | CGP 12177 | - | 4 | - | - | - | [3] |

| β3-AR | CGP 12177 | - | 88 | - | - | - | [3] |

| Human β2-AR | [3H]-CGP 12177 | Intact CHO-β2 cells | - | - | -9.84 ± 0.06 | 466.0 ± 36.2 | [4] |

| Human β1-AR | [3H]-CGP 12177 | CHO cells | - | 0.42 | - | - | [5] |

| Human β2-AR | [3H]-CGP 12177 | CHO cells | - | 0.17 | - | - | [5] |

| Human β3-AR | [3H]-CGP 12177 | CHO cells | - | 109.2 | - | - | [5] |

| Rat β3-AR | [3H]-CGP 12177 | Brown adipose tissue plasma membranes | - | 31 (low affinity) | - | - | [6] |

Table 2: Functional Activity of CGP 12177 at the Human β2-Adrenergic Receptor

| Assay | Parameter | Agonist | log EC50 | Reference |

| 3H-Cyclic AMP Accumulation | Partial Agonist | CGP 12177 | -8.90 ± 0.06 | [4][7] |

| CRE-mediated Reporter Gene Transcription | Partial Agonist | CGP 12177 | -9.66 ± 0.04 | [4][7] |

Table 3: Antagonist Activity of CGP 12177 at the Human β2-Adrenergic Receptor

| Assay | Agonist | log KD | Reference |

| Cyclic AMP Response | Salbutamol | -9.57 ± 0.15 | [4][7] |

| Reporter Gene Response | Salbutamol | -10.04 ± 0.096 | [4][7] |

Signaling Pathways and Experimental Workflows

The interaction of CGP 12177 with β-adrenergic receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical β-adrenergic signaling pathway and a typical workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the successful in vitro characterization of ligand-receptor interactions. Below are protocols for whole-cell radioligand binding and functional cAMP accumulation assays.

[3H]-CGP 12177 Whole-Cell Binding Assay

This protocol is adapted from studies characterizing [3H]-CGP 12177 binding to intact cells expressing the human β2-adrenoceptor.[4]

1. Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β-adrenergic receptor subtype of interest in appropriate growth medium.

-

Seed cells into 24-well plates and grow to confluence.

2. Assay Preparation:

-

On the day of the experiment, remove the growth medium from the wells.

-

Wash the cells once with a suitable binding buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4 - HBH).

3. Radioligand Incubation:

-

Saturation Binding:

-

To each well, add 1 ml of HBH containing increasing concentrations of [3H]-CGP 12177 (e.g., 0.1-10 nM).

-

For determining non-specific binding, add a high concentration of a competing antagonist (e.g., 100 nM ICI 118551 for β2-AR) to a parallel set of wells.[4]

-

-

Competition Binding:

-

To each well, add 1 ml of HBH containing a fixed concentration of [3H]-CGP 12177 (typically at or near its KD value, e.g., 0.3 nM).[4]

-

Add increasing concentrations of the unlabeled competing ligand (e.g., CGP 12177 itself, or other agonists/antagonists).

-

Non-specific binding is determined in the presence of a saturating concentration of a suitable antagonist.

-

4. Incubation:

-

Incubate the plates at 37°C for 1 hour to allow binding to reach equilibrium.[4]

5. Termination and Washing:

-

Aspirate the incubation medium from each well.

-

Rapidly wash the cells with 500 μl of ice-cold HBH to remove unbound radioligand.[4]

6. Cell Lysis and Scintillation Counting:

-

Add 500 μl of 0.5 M NaOH to each well and incubate at 37°C for 1 hour to lyse the cells.[4]

-

Transfer the entire contents of each well into scintillation vials.

-

Add an appropriate scintillation cocktail (e.g., Cocktail Plus).

-

Measure the radioactivity in a β-counter for 3 minutes per sample.[4]

7. Data Analysis:

-

Determine the protein concentration in parallel wells using a standard method (e.g., Lowry assay) to normalize the data.[4]

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

For saturation binding, analyze the data using non-linear regression to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

-

For competition binding, analyze the data using non-linear regression to determine the IC50 (half-maximal inhibitory concentration), which can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: 3H-Cyclic AMP Accumulation

This protocol measures the ability of CGP 12177 to act as an agonist or antagonist by quantifying its effect on the production of cyclic AMP (cAMP).

1. Cell Preparation:

-

Culture and seed cells expressing the receptor of interest as described above.

-

Pre-label the cellular ATP pool by incubating the cells with [3H]-adenine in serum-free medium for 2 hours.

2. Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]-adenine.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.

-

Add increasing concentrations of CGP 12177 (to measure agonist activity) or a fixed concentration of CGP 12177 along with an agonist like isoprenaline (to measure antagonist activity).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).[4]

3. Termination and cAMP Isolation:

-

Stop the reaction by aspirating the medium and adding cold 5% trichloroacetic acid.

-

Isolate the [3H]-cAMP from the [3H]-ATP precursor using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

4. Scintillation Counting and Data Analysis:

-

Measure the radioactivity of the eluted [3H]-cAMP fractions.

-

Express the data as a percentage of the total [3H] uptake.

-

For agonist activity, plot the cAMP accumulation against the log concentration of CGP 12177 and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist activity, perform a Schild analysis to determine the KD of CGP 12177.[8] This involves measuring the rightward shift in the agonist dose-response curve caused by different concentrations of the antagonist.[8]

References

- 1. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

The Dual-Faceted Role of CGP 12177 Hydrochloride in Unraveling β-Adrenergic Receptor Subtype Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CGP 12177 hydrochloride is a pivotal pharmacological tool for the nuanced investigation of β-adrenergic receptor (β-AR) subtypes. Initially characterized as a high-affinity, non-selective antagonist for β1- and β2-adrenergic receptors, its utility has expanded significantly with the discovery of its partial agonist activity at β3-adrenoceptors and its unique interaction with a low-affinity state of the β1-adrenoceptor, often termed the putative β4-adrenoceptor. This hydrophilic ligand's inability to readily cross cell membranes makes its tritiated form, [³H]-CGP 12177, an invaluable radioligand for quantifying cell surface receptors. This guide provides a comprehensive overview of CGP 12177's pharmacological profile, detailed experimental protocols for its use, and a summary of key quantitative data to aid in the design and interpretation of studies targeting the β-adrenergic system.

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex pharmacological profile, acting as an antagonist at β1- and β2-adrenoceptors while demonstrating partial agonism at the β3 subtype.[1][2][3] This dual nature allows for the dissection of receptor-specific effects in tissues and cells co-expressing multiple β-AR subtypes. Furthermore, at higher concentrations, CGP 12177 can elicit responses through a low-affinity state of the β1-adrenoceptor, a phenomenon that has been crucial in the characterization of this receptor's allosteric modulation.[4][5]

The hydrophilicity of CGP 12177 is a key property, preventing its passive diffusion across the plasma membrane. This makes [³H]-CGP 12177 an exceptional tool for specifically labeling and quantifying β-adrenergic receptors expressed on the cell surface, as it shows very little non-specific binding to intact cells.[6][7]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of CGP 12177 at human β-adrenergic receptor subtypes, providing a clear comparison of its interaction with each receptor.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |

| β1 | 0.9 | [1][2][3] |

| β2 | 4 | [1][2] |

| β3 | 88 | [1][2][3] |

| Functional Assay | Receptor Subtype | Parameter | Value | Reference |

| cAMP Accumulation | Human β2 | log EC50 | -8.90 ± 0.06 | [8][9] |

| CRE-mediated Gene Transcription | Human β2 | log EC50 | -9.66 ± 0.04 | [8][9] |

| Isoprenaline-induced cAMP accumulation (Antagonism) | Human β1 | KD (nM) | 2 | [8] |

| Partial Agonist Effect | Human β1 | EC50 (nM) | 12-15 | [8] |

Key Experimental Protocols

Radioligand Binding Assay Using [³H]-CGP 12177

This protocol describes a whole-cell binding assay to determine the affinity of a competing ligand for a specific β-adrenergic receptor subtype expressed in a cell line.

Materials:

-

CHO-K1 cells stably expressing the human β-adrenergic receptor subtype of interest (β1, β2, or β3).

-

[³H]-CGP 12177.

-

Competing unlabeled ligands (e.g., CGP 12177, ICI 118551 for β2, CGP 20712A for β1).

-

HEPES-buffered Hanks' balanced salt solution (HBH).

-

0.5 M NaOH.

-

Scintillation fluid.

-

24-well cell culture plates.

-

β-counter.

Methodology:

-

Cell Culture: Grow the transfected CHO-K1 cells to confluence in 24-well plates.

-

Assay Preparation: On the day of the experiment, remove the culture medium and wash the cells with HBH.

-

Incubation: Add 1 ml of HBH containing a fixed concentration of [³H]-CGP 12177 to each well. For β1- and β2-adrenoceptors, a concentration of 0.3 nM is often used.[8]

-

Competition: Add 10 µl of varying concentrations of the competing unlabeled ligand to the wells. For determination of non-specific binding, use a high concentration of a selective antagonist (e.g., 100 nM ICI 118551 for β2-receptors).[8]

-

Equilibration: Incubate the plates at 37°C for 1 hour to allow the binding to reach equilibrium.[8]

-

Washing: Remove the incubation solution and wash each well with 500 µl of HBH to remove unbound radioligand.[8]

-

Cell Lysis: Dissolve the cells by incubating with 500 µl of 0.5 M NaOH per well at 37°C for one hour.[8]

-

Scintillation Counting: Transfer the entire contents of each well to a scintillation vial, add scintillation fluid, and count the radioactivity using a β-counter for 3 minutes.[8]

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of CGP 12177 to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Materials:

-

Membrane preparations from cells or tissues expressing the β-adrenergic receptor of interest.

-

This compound.

-

Other agonists (e.g., isoprenaline) and antagonists.

-

Assay buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX).

-

[α-³²P]ATP.

-

Dowex and Alumina columns for cAMP purification.[10]

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from the cells or tissue of interest.[11]

-

Reaction Setup: In a reaction tube, combine the membrane preparation with the assay buffer.

-

Ligand Addition: Add varying concentrations of CGP 12177 to the tubes. To test for antagonistic effects, pre-incubate with CGP 12177 before adding a known agonist.

-

Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).

-

cAMP Purification: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.[10]

-

Quantification: Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter.

-

Data Analysis: Plot the amount of cAMP produced as a function of the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50 (for agonism) or IC50 (for antagonism).

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involving CGP 12177, the following diagrams have been generated using Graphviz.

Caption: β-Adrenergic receptor signaling pathway modulation by CGP 12177.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound remains an indispensable tool for the pharmacological dissection of β-adrenergic receptor subtypes. Its well-characterized binding affinities and dual antagonist/partial agonist profile, combined with the utility of its radiolabeled form for studying cell surface receptors, provide researchers with a versatile ligand for a wide range of applications. The detailed protocols and summarized data herein serve as a valuable resource for scientists and drug development professionals aiming to elucidate the complex roles of β-adrenergic receptors in health and disease.

References

- 1. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adrenergic beta-3 Receptor Agonists: R&D Systems [rndsystems.com]

- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Unique Beta-Blocker: A Technical History of CGP 12177

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

CGP 12177, chemically known as (±)-4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, is a fascinating and widely utilized tool in pharmacology. Initially synthesized in the context of extensive research into β-adrenergic receptor (β-AR) antagonists, its unique properties have carved a distinct niche for it in the study of adrenoceptor pharmacology. This technical guide delves into the discovery, historical development, and key experimental findings that have shaped our understanding of CGP 12177. Its journey from a potential therapeutic agent to an indispensable research ligand highlights the intricate nature of drug-receptor interactions and the evolution of our understanding of G-protein coupled receptor (GPCR) signaling.

The development of β-blockers, a class of drugs that antagonize the effects of catecholamines at β-ARs, marked a monumental achievement in cardiovascular medicine.[1][2][3] The story began with Sir James Black's pioneering work in the 1960s, which led to the development of propranolol, the first clinically successful non-selective β-blocker.[1][2][3] This breakthrough was built upon Raymond Ahlquist's earlier classification of adrenoceptors into α and β subtypes in 1948.[2][3] The subsequent decades saw the development of a plethora of β-blockers with varying properties, including selectivity for β1- or β2-adrenoceptor subtypes and intrinsic sympathomimetic activity. It was within this dynamic landscape of β-adrenoceptor research that CGP 12177 emerged, not as a conventional antagonist, but as a compound with a more complex and intriguing pharmacological profile.

Discovery and Initial Characterization

CGP 12177 was synthesized and developed by Ciba-Geigy (now Novartis). A key feature that set it apart from many of its contemporaries was its hydrophilic nature.[4][5][6][7] This property proved to be instrumental in its utility as a research tool, as it limited its ability to passively diffuse across cell membranes, thereby primarily restricting its interaction to cell surface receptors.[4][6][7]

Early studies in the 1980s focused on characterizing its binding properties. Using a tritiated form, [3H]CGP 12177, researchers found it to be a high-affinity ligand for β-adrenoceptors.[4] An important early observation was that, unlike lipophilic β-blockers, [3H]CGP 12177 binding to intact cells could be completely displaced by agonists, suggesting it binds to the physiologically relevant cell surface receptor population.[4][7]

A Dual Personality: Antagonist and Partial Agonist

Further investigations revealed the multifaceted nature of CGP 12177's interaction with β-adrenoceptors. While it acts as a high-affinity antagonist at β1- and β2-adrenoceptors, it also exhibits partial agonist activity, particularly at the β3-adrenoceptor subtype.[8] This dual functionality has been a subject of extensive research and has contributed significantly to our understanding of receptor activation and signaling.

Moreover, a particularly intriguing finding was the discovery of a secondary, low-affinity binding site or conformation on the β1-adrenoceptor through which CGP 12177 can elicit agonist effects at higher concentrations.[9][10][11][12] This has opened up new avenues for investigating allosteric modulation and biased agonism at GPCRs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of CGP 12177.

Table 1: Binding Affinities (Ki) of CGP 12177 for Human β-Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| β1 | 0.9 | [8] |

| β2 | 4 | [8] |

| β3 | 88 | [8] |

Table 2: Functional Activity of CGP 12177 at Human β-Adrenoceptors

| Receptor Subtype | Functional Assay | Parameter | Value | Reference |

| β2 | cAMP Accumulation | log EC50 | -8.90 ± 0.06 | [9][10] |

| β2 | CRE-mediated Gene Transcription | log EC50 | -9.66 ± 0.04 | [9][10] |

Table 3: Radioligand Binding Parameters of [3H]CGP 12177

| Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| CHO-β2 cells | 0.20 ± 0.02 | 696.1 ± 75.7 | [6] |

| Rat Myocardial Membranes | 0.408 ± 0.067 | 12.27 ± 0.83 | [13] |

| Intact Rat Adipocytes (37°C) | 1.8 ± 0.4 | Not reported in fmol/mg | [14] |

Key Experimental Protocols

The characterization of CGP 12177 has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental to determining the affinity and density of receptors.[15][16][17][18]

1. Membrane Preparation: [15][16][19]

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay like the BCA assay.

2. Saturation Binding Assay: [17][18]

-

Increasing concentrations of [3H]CGP 12177 are incubated with a fixed amount of membrane preparation in a binding buffer.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol).

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competition Binding Assay: [17]

-

A fixed concentration of [3H]CGP 12177 is incubated with the membrane preparation in the presence of increasing concentrations of a competing unlabeled ligand (e.g., CGP 12177 itself or other β-agonists/antagonists).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) of the competing ligand is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the efficacy of a ligand.

1. cAMP Accumulation Assay: [9][10]

-

Cells expressing the target β-adrenoceptor (e.g., CHO-K1 cells) are plated in multi-well plates.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

-

Cells are then stimulated with various concentrations of CGP 12177 for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are quantified using a competitive immunoassay, often employing a labeled cAMP tracer.

2. CRE-mediated Reporter Gene Assay: [9][10][11][12]

-

This assay measures a downstream event of cAMP signaling.

-

Cells are stably transfected with a reporter gene (e.g., secreted placental alkaline phosphatase, SPAP) under the control of a promoter containing cAMP response elements (CRE).

-

Cells are stimulated with different concentrations of CGP 12177.

-

Activation of the β-adrenoceptor leads to an increase in cAMP, which in turn activates transcription factors that bind to the CRE and drive the expression of the reporter gene.

-

The amount of the reporter protein produced is then quantified using an appropriate assay (e.g., a colorimetric or chemiluminescent assay for SPAP activity in the cell culture medium).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CGP 12177 and a typical experimental workflow for its characterization.

Caption: Canonical β-adrenoceptor signaling pathway activated by CGP 12177.

Caption: Experimental workflow for the pharmacological characterization of CGP 12177.

Conclusion: An Enduring Legacy in Pharmacology

The development of CGP 12177 represents a significant chapter in the history of β-adrenoceptor research. Its journey from a potential therapeutic agent to an invaluable pharmacological tool underscores the importance of detailed characterization in drug discovery. The unique properties of CGP 12177, including its hydrophilicity and complex pharmacology as both an antagonist and a partial agonist, have provided researchers with a powerful lens through which to dissect the intricacies of β-adrenoceptor function. The experimental protocols and quantitative data outlined in this guide provide a comprehensive overview of the foundational work that has established CGP 12177 as a cornerstone ligand in the field. Its continued use in laboratories worldwide is a testament to its enduring legacy and its ongoing contribution to our understanding of GPCR biology and the development of novel therapeutics.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and direct visualisation of BODIPY-TMR-CGP: a long-acting fluorescent β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Effects of CGP 12177 Hydrochloride on Intracellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

CGP 12177 hydrochloride is a hydrophilic β-adrenergic receptor ligand with a complex pharmacological profile.[1][2][3][4] Initially characterized as a non-selective β1/β2-adrenoceptor antagonist, subsequent research has revealed its partial agonist activity at β2- and β3-adrenoceptors.[1][5][6] This dual activity, along with its utility as a radioligand that primarily labels cell surface receptors, makes it a valuable tool in cardiovascular and metabolic disease research.[1][4] This guide provides a comprehensive overview of the effects of CGP 12177 on intracellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular cascades.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound across various adrenergic receptor subtypes and experimental systems.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | KD (nM) | Reference |

| β1-adrenoceptor | - | - | 0.9 | - | [1][6] |

| β2-adrenoceptor | - | - | 4 | - | [1][6] |

| β3-adrenoceptor | - | - | 88 | - | [1][6] |

| Human β2-adrenoceptor | Intact CHO-K1 cells | [3H]CGP 12177 | - | ~1.4 (Log KD = -9.84 ± 0.06) | [5][7] |

| α1-adrenoceptor | Rat pulmonary artery | [3H]prazosin | ~6025 (pKi = 5.22) | - | [1] |

Table 2: Functional Activity of this compound in Cellular Assays

| Assay | Cell Line/Tissue | Receptor | Parameter | Value | Reference |

| cAMP Accumulation | CHO-K1 cells | Human β2-adrenoceptor | log EC50 | -8.90 ± 0.06 | [5][7] |

| CRE-mediated Gene Transcription | CHO-K1 cells | Human β2-adrenoceptor | log EC50 | -9.66 ± 0.04 | [5][7] |

| Isoprenaline-stimulated cAMP accumulation (Antagonism) | CHO-K1 cells | Human β1-adrenoceptor | KD | 2 nM | [5] |

| Adenylate Cyclase Stimulation | Rat brown adipose tissue | Atypical β-adrenoceptor | Activation Constant | ~3 µM | [8] |

| Isoproterenol-stimulated Adenylate Cyclase (Inhibition) | Rat brown adipose tissue | β-adrenoceptor | Ki | 1.94 ± 0.18 µM | [9] |

| Isoproterenol-stimulated Adenylate Cyclase (Inhibition) | Rat heart | β-adrenoceptor | Ki | 0.49 ± 0.11 µM | [9] |

Core Signaling Pathways Modulated by CGP 12177

CGP 12177 primarily modulates G-protein coupled receptor (GPCR) signaling, with its most well-documented effects being on the adenylyl cyclase/cAMP pathway.

β-Adrenergic Receptor - Gs/Gi Coupling and cAMP Pathway

At β2-adrenoceptors, CGP 12177 acts as a partial agonist, leading to the activation of Gs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), leading to changes in gene transcription.[5][7] Conversely, as an antagonist at β1/β2 receptors, it can inhibit the cAMP production stimulated by other agonists.[5][9] Some evidence also suggests that β2-adrenoceptors can couple to Gi proteins, which inhibit adenylyl cyclase.[10][11]

Other Signaling Pathways

Limited evidence suggests that CGP 12177 may influence other signaling pathways:

-

Intracellular Calcium: In rat pulmonary arteries, CGP 12177 has been shown to induce an increase in intracellular calcium concentration, particularly after pre-contraction with prostaglandin (B15479496) F2α.[1]

-

p38 MAPK Pathway: While not directly demonstrated for CGP 12177, β-adrenergic receptor activation can lead to the stimulation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, often via PKA.[12] This pathway is involved in cellular stress responses, inflammation, and apoptosis.[13][14][15]

-

β-Arrestin Recruitment: GPCR activation typically leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can initiate G-protein independent signaling.[16][17][18][19] Studies with other β-adrenergic ligands show β-arrestin recruitment, however, CGP 12177 itself was found not to stimulate β2-adrenoceptor internalization, suggesting it may not strongly engage the β-arrestin pathway at this receptor subtype.[5][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of CGP 12177.[20]

Methodology:

-

Preparation of Membranes/Cells: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[21] For whole-cell binding, use intact cells in suspension or culture plates.[5][22]

-

Incubation: In a multi-well plate, combine the membrane preparation (e.g., 25 µg protein) or intact cells with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]Iodocyanopindolol) and a range of concentrations of unlabeled CGP 12177.[5][9][22]

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[5][21]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes/cells with bound radioligand.[20]

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[21]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5][21]

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist. Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor (CGP 12177) concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[21]

cAMP Accumulation Assay

This functional assay measures the ability of CGP 12177 to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP.[23]

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the target receptor (e.g., CHO-K1 cells with human β2-adrenoceptor) in multi-well plates. Pre-label the intracellular ATP pool by incubating the cells with [3H]-adenine.[5]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.[5] For antagonist studies, add the antagonist (CGP 12177) during this step.

-

Stimulation: Add varying concentrations of the agonist (CGP 12177) to the cells and incubate for a short period (e.g., 10 minutes).[5] For Gi-coupled receptors, cells are typically pre-stimulated with forskolin (B1673556) to elevate basal cAMP levels.[23]

-

Termination and Lysis: Stop the reaction by adding a strong acid (e.g., HCl or trichloroacetic acid) to lyse the cells and stabilize the cAMP.[2][5]

-

cAMP Isolation: Separate the newly synthesized [3H]-cAMP from other radiolabeled adenine (B156593) nucleotides using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantification: Measure the radioactivity of the [3H]-cAMP fraction using a scintillation counter.

-

Data Analysis: Normalize the data and plot the cAMP accumulation against the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50.

CRE-Mediated Reporter Gene Assay

This assay measures a downstream transcriptional event of the cAMP pathway.

Methodology:

-

Cell Line: Use a cell line stably transfected with both the receptor of interest and a reporter gene construct. The construct contains a promoter with multiple cAMP Response Elements (CREs) driving the expression of a reporter protein like Secreted Placental Alkaline Phosphatase (SPAP) or luciferase.[24]

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Replace the medium with a serum-free medium and add varying concentrations of CGP 12177.

-

Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for gene transcription and protein expression/secretion.

-

Sample Collection: Collect aliquots of the cell culture supernatant (for secreted reporters like SPAP) or lyse the cells (for intracellular reporters like luciferase).

-

Reporter Activity Measurement: Measure the activity of the reporter protein using an appropriate assay (e.g., a chemiluminescent substrate for SPAP or luciferase).[25]

-

Data Analysis: Plot the reporter activity against the log concentration of CGP 12177 to generate a dose-response curve and determine the EC50 and maximal efficacy.[5]

Conclusion

This compound is a pharmacologically complex ligand that acts as a high-affinity antagonist at β1-adrenoceptors and a potent partial agonist at β2- and β3-adrenoceptors.[1][5][6] Its primary intracellular effect is the modulation of the adenylyl cyclase/cAMP/PKA pathway, leading to downstream changes in gene transcription.[5][7] While its effects on other pathways like intracellular calcium signaling have been noted, they are less characterized. The compound's hydrophilicity and its differential effects on receptor internalization make it a unique tool for dissecting β-adrenergic receptor signaling at the cell surface. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing CGP 12177 to investigate GPCR biology and its implications in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 7. Pharmacological characterization of CGP 12177 at the human beta(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CGP 12177A modulates brown fat adenylate cyclase activity by interacting with two distinct receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenylate cyclase agonist properties of CGP-12177A in brown fat: evidence for atypical beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. beta-Adrenergic activation of p38 MAP kinase in adipocytes: cAMP induction of the uncoupling protein 1 (UCP1) gene requires p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 17. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. Detection of the secondary, low-affinity β1 -adrenoceptor site in living cells using the fluorescent CGP 12177 derivative BODIPY-TMR-CGP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Partial Agonism of CGP 12177 at the β2-Adrenoceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of CGP 12177, specifically focusing on its partial agonist activity at the human β2-adrenoceptor (β2-AR). CGP 12177, initially characterized as a high-affinity β1/β2-adrenoceptor antagonist, has been shown to exhibit partial agonism, particularly at the β2-AR, making it a molecule of significant interest in G-protein coupled receptor (GPCR) research and drug development.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacological data for CGP 12177 at the human β2-adrenoceptor, primarily from studies conducted in Chinese Hamster Ovary (CHO-K1) cells expressing the receptor.

Table 1: Binding Affinity and Kinetics of CGP 12177 at the β2-Adrenoceptor

| Parameter | Value | Cell Line | Notes | Reference |

| Log KD | -9.84 ± 0.06 | CHO-β2 | Determined by 3H-CGP 12177 whole cell binding. | [1][2] |

| KD | 72 pM | CHO-β2 | Calculated from koff/kon ratio. | [1] |

| Log Ki | -9.40 ± 0.02 | CHO-β2 | Determined by inhibition of 3H-CGP 12177 binding. | [1] |

| kon (M-1min-1) | 9.78 ± 0.70 x 107 | CHO-β2 | Association rate constant. | [1] |

| koff (min-1) | 7.03 ± 0.48 x 10-3 | CHO-β2 | Dissociation rate constant. | [1] |

| t1/2 for dissociation | 65.4 ± 9.4 min | CHO-β2 | Indicates slow dissociation from the receptor. | [1][2] |

| Ki (nM) | 4 | Not Specified | Antagonist action at β2-AR. | [4][5] |

Table 2: Functional Potency and Efficacy of CGP 12177 at the β2-Adrenoceptor

| Assay | Parameter | Value | Cell Line | Notes | Reference |

| 3H-cAMP Accumulation | Log EC50 | -8.90 ± 0.06 | CHO-β2 | Demonstrates potent partial agonism. | [1][2] |

| Intrinsic Activity | 6.50 ± 0.38% | CHO-β2 | Relative to the maximal response of the full agonist isoprenaline. | [1] | |

| CRE-mediated Gene Transcription | Log EC50 | -9.66 ± 0.04 | CHO-β2 | Potent agonism in a downstream functional assay. | [1][2] |

| Antagonism of Salbutamol (cAMP) | Log KD | -9.57 ± 0.15 | CHO-β2 | CGP 12177 acting as an antagonist against a more efficacious agonist. | [1][2] |

| Antagonism of Salbutamol (Gene Transcription) | Log KD | -10.04 ± 0.096 | CHO-β2 | CGP 12177 acting as an antagonist against a more efficacious agonist. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the partial agonism of CGP 12177 at the β2-adrenoceptor are provided below. These are generalized protocols based on standard laboratory practices and the specific studies cited.

Radioligand Binding Assay (Whole Cell)

This assay is used to determine the binding affinity (KD) and density (Bmax) of a radiolabeled ligand to its receptor on intact cells.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenoceptor.

-

3H-CGP 12177 (radioligand).

-

Unlabeled CGP 12177 and other competing ligands (e.g., ICI 118551, propranolol).

-

Binding Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, pH 7.4).

-

Wash Buffer (ice-cold PBS).

-

Scintillation fluid and vials.

-

Multi-well cell culture plates (24- or 48-well).

-

Liquid scintillation counter.

Protocol:

-

Cell Seeding: Seed CHO-β2 cells into multi-well plates and grow to near confluence.

-

Preparation: On the day of the assay, aspirate the growth medium and gently wash the cell monolayer twice with pre-warmed PBS.

-

Incubation: Add binding buffer containing a fixed concentration of 3H-CGP 12177 and varying concentrations of the unlabeled competing ligand to the wells. For saturation binding, use increasing concentrations of 3H-CGP 12177. To determine non-specific binding, include a high concentration of a competing antagonist (e.g., 1 µM propranolol) in a set of wells.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Stop the incubation by rapidly aspirating the buffer and washing the cells multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the concentration of 3H-CGP 12177 to determine KD and Bmax using non-linear regression. For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), typically downstream of Gs protein activation.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenoceptor.

-

[3H]-Adenine for metabolic labeling.

-

Stimulation Buffer (e.g., serum-free DMEM/F12 containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Test compounds (e.g., CGP 12177, isoprenaline) at various concentrations.

-

Lysis Buffer.

-

Dowex and Alumina columns for separating 3H-cAMP from 3H-ATP.

-

Scintillation fluid and counter.

Protocol:

-

Cell Labeling: Seed cells in multi-well plates and incubate overnight with medium containing [3H]-adenine to label the intracellular ATP pool.

-

Washing: Wash the cells to remove unincorporated [3H]-adenine.

-

Pre-incubation: Pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of the test agonist (e.g., CGP 12177) or a full agonist (e.g., isoprenaline) to the wells. To test for antagonism, add the antagonist prior to the agonist. Incubate for a defined period (e.g., 10-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by aspirating the buffer and lysing the cells.

-

cAMP Separation: Separate the generated 3H-cAMP from the unreacted 3H-ATP using sequential Dowex and Alumina column chromatography.

-

Quantification: Elute the 3H-cAMP into scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Express the data as a percentage of the total [3H]-adenine incorporated or as a fold increase over basal levels. Plot the response against the log concentration of the agonist to determine the EC50 and maximal response (Emax) using a sigmoidal dose-response curve fit.

CRE-mediated Reporter Gene Assay

This assay measures a downstream functional response by quantifying the expression of a reporter gene (e.g., luciferase, β-galactosidase) under the control of a cAMP Response Element (CRE).

Materials:

-

CHO-K1 cells co-transfected with the human β2-adrenoceptor and a CRE-reporter gene construct.

-

Cell culture medium.

-

Test compounds (agonists, antagonists).

-

Lysis buffer compatible with the reporter enzyme.

-

Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding: Plate the stably transfected cells in multi-well plates (typically white, opaque plates for luminescence assays) and allow them to attach overnight.

-

Stimulation: Replace the growth medium with serum-free medium containing various concentrations of the test compounds.

-

Incubation: Incubate the cells for a longer period than the cAMP assay (e.g., 4-6 hours) to allow for gene transcription and translation of the reporter protein.

-

Lysis: Wash the cells with PBS and then add the appropriate lysis buffer.

-

Assay: Transfer the cell lysate to an assay plate. Add the reporter gene substrate according to the manufacturer's instructions.

-

Measurement: Immediately measure the light output (for luciferase) or absorbance (for β-galactosidase) using a plate reader.

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability or transfection efficiency if necessary. Plot the normalized response against the log concentration of the agonist to determine the EC50 and Emax. The signal amplification in this type of assay can often reveal agonist activity that is weak in more proximal assays like cAMP accumulation.[1]

Visualizations

β2-Adrenoceptor Signaling Pathway